
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a dimethylamino group, a methoxybenzoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to form the dimethylamino group.
Acylation: The final step involves the acylation of the dimethylamino compound with 2-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzoyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid
- 5-(Dimethylamino)-2-(2-hydroxybenzoyl)benzoic acid
- 5-(Dimethylamino)-2-(2-chlorobenzoyl)benzoic acid
Uniqueness
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid is unique due to the presence of both the dimethylamino and methoxybenzoyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
65542-28-1 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(2-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(2)11-8-9-12(14(10-11)17(20)21)16(19)13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
XJVTZIRYHRKYAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


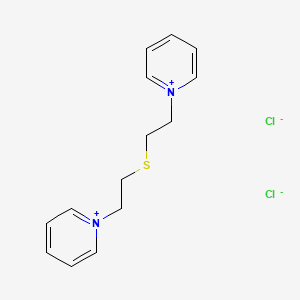
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)

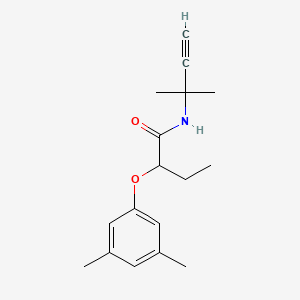
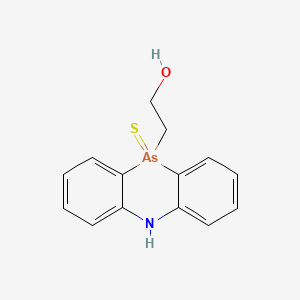

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
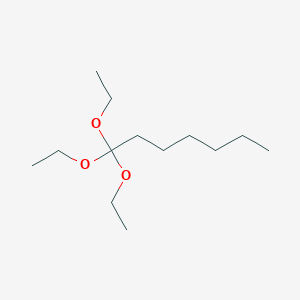


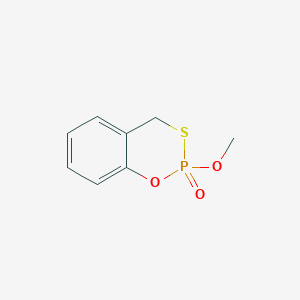
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
